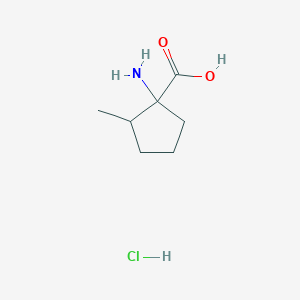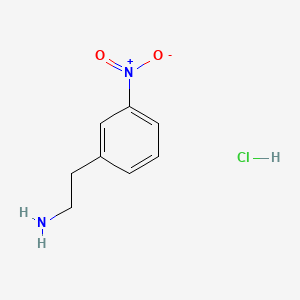
1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various cyclopentane carboxylic acid derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential biological activities and their use as structural analogs of natural amino acids or as precursors in the synthesis of pharmaceutical compounds 10.
Synthesis Analysis
The synthesis of related cyclopentane amino acids has been explored in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid was investigated due to its structural similarity to natural amino acids and its presence in an antitumor agent . Another study reported the chirospecific synthesis
Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis
Carboxylic acids and amino acids are foundational in the synthesis of various bioactive compounds. For instance, glycyrrhetinic acids (GAs), derived from licorice, exhibit a range of pharmacological properties. These compounds are being explored for their anticancer properties, illustrating the role of carboxylic acid derivatives in medicinal chemistry (Hussain et al., 2021).
Polymer Science
In the realm of material science, divalent metal salts of carboxylic acids, such as p-aminobenzoic acid, have been used as precursors for the synthesis of ionic polymers. These materials have applications in various technologies, showcasing the versatility of carboxylic acids in creating innovative materials (Matsuda, 1997).
Drug Development and Synthesis
Carboxylic acids are also pivotal in drug synthesis and development. Levulinic acid, for instance, is recognized for its role in the synthesis of various drugs, underlining the importance of carboxylic acids in pharmaceutical research and development (Zhang et al., 2021).
Biochemical and Pharmacological Studies
Amino acids and their derivatives are extensively studied for their biochemical and pharmacological properties. For example, the spin label amino acid TOAC has been used in peptide studies, contributing to our understanding of peptide structure and function (Schreier et al., 2012).
Nutritional and Food Science
In nutritional and food science, research has focused on the formation and impact of compounds like heterocyclic aromatic amines (HAAs) in cooked meats. These studies are crucial for understanding the dietary factors influencing cancer incidence, illustrating the relevance of amino compounds in health and disease (Snyderwine, 1994).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-7(5,8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBEEJUPNAOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)


![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)
![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)